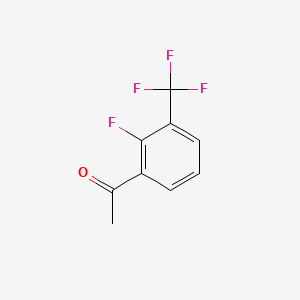

2'-Fluoro-3'-(trifluoromethyl)acetophenone

Beschreibung

Significance of Fluorinated Aromatic Ketones in Modern Organic Synthesis and Design

Fluorinated aromatic ketones, a class of compounds characterized by a ketone functional group attached to a fluorine-containing aromatic ring, are of paramount importance in contemporary organic synthesis and medicinal chemistry. The introduction of fluorine atoms into an aromatic ketone scaffold can dramatically alter the molecule's physicochemical properties. These modifications include increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity, which can facilitate passage through biological membranes.

The trifluoromethyl group (-CF3), in particular, is a highly valued substituent in drug design due to its strong electron-withdrawing nature and high lipophilicity. When combined with a fluorine atom on the aromatic ring, as seen in 2'-Fluoro-3'-(trifluoromethyl)acetophenone, these effects are further modulated, providing chemists with a powerful tool for fine-tuning the properties of target molecules. This strategic fluorination is a key reason why such compounds are extensively utilized as intermediates in the synthesis of a wide range of bioactive molecules, including anti-inflammatory drugs, analgesics, and crop protection agents.

Overview of this compound as a Key Research Target

This compound, with the chemical formula C₉H₆F₄O, is a colorless to light yellow liquid that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. nordmann.globalchemimpex.com Its structure, featuring both a fluorine atom and a trifluoromethyl group on the acetophenone (B1666503) core, provides a unique combination of steric and electronic properties that are advantageous for chemical transformations.

| Property | Value |

| CAS Number | 207853-63-2 |

| Molecular Formula | C₉H₆F₄O |

| Molecular Weight | 206.14 g/mol |

This table summarizes the key chemical properties of this compound.

The presence of these two distinct fluorine-containing moieties enhances the electronic properties of the molecule, making it a valuable precursor in drug development. nordmann.global Research into 2'-fluoro-substituted acetophenone derivatives has revealed that they predominantly exist in an s-trans conformation, a preference that can be exploited in the rational design of new drugs. acs.org The compound's reactivity allows for a variety of substitution reactions, making it an excellent building block for creating molecules with targeted biological activities. chemimpex.com

Historical Context of Fluorine Chemistry in Acetophenone Research and Development

The journey of fluorine in organic chemistry is a fascinating narrative of overcoming significant technical challenges to unlock unparalleled chemical potential. While early encounters with fluorine-containing minerals date back centuries, the isolation of elemental fluorine by Henri Moissan in 1886 marked a turning point. The initial attempts to incorporate fluorine into organic molecules were often met with explosive reactions, highlighting the element's extreme reactivity.

The development of safer and more selective fluorinating agents in the 20th century paved the way for the systematic study of organofluorine compounds. The realization that fluorine substitution could dramatically enhance the efficacy of pharmaceuticals and agrochemicals led to a surge in research in this area.

Within the realm of acetophenone research, the introduction of fluorine was a logical progression. Acetophenones themselves are valuable precursors in the synthesis of a wide range of heterocyclic compounds and other biologically active molecules. The addition of fluorine and trifluoromethyl groups to the acetophenone scaffold, as exemplified by this compound, represents a modern chapter in this history. This strategic fluorination allows for the creation of new generations of compounds with improved performance characteristics, building upon the foundational knowledge of both acetophenone chemistry and the unique properties of fluorine.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNLAUPUYILQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372115 | |

| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-63-2 | |

| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207853-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 3 Trifluoromethyl Acetophenone

Classical Synthetic Approaches to Fluorinated Acetophenones

Traditional methods for the synthesis of fluorinated acetophenones, including the target compound, often rely on well-established reactions that have been refined over decades. These approaches, while sometimes requiring harsh conditions, remain fundamental in organic synthesis.

Friedel-Crafts Acylation Strategies for Aryl Trifluoromethyl Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. wikipedia.orglibretexts.orgsigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.com

For the synthesis of 2'-Fluoro-3'-(trifluoromethyl)acetophenone, the logical precursor would be 1-fluoro-2-(trifluoromethyl)benzene. The reaction would proceed by the introduction of an acetyl group (CH₃CO-) onto the aromatic ring. The directing effects of the existing substituents (fluoro and trifluoromethyl groups) are crucial for determining the regioselectivity of the acylation. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Their combined influence would dictate the position of the incoming acetyl group.

The general mechanism involves the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid catalyst (e.g., AlCl₃). libretexts.org This ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired acetophenone (B1666503) derivative. libretexts.org While effective, a stoichiometric amount of the Lewis acid is often required, as both the reactant and the product can form complexes with it. wikipedia.org

Table 1: Key Aspects of Friedel-Crafts Acylation for this compound

| Parameter | Description |

| Starting Material | 1-Fluoro-2-(trifluoromethyl)benzene |

| Acylating Agent | Acetyl chloride or Acetic anhydride |

| Catalyst | Lewis acids such as AlCl₃, FeCl₃, or Bi(OTf)₃ researchgate.net |

| Key Intermediate | Acylium ion (CH₃CO⁺) |

| Challenges | Regioselectivity control due to multiple substituents, potential for catalyst complexation with the product. |

Grignard Reagent-Mediated Syntheses of Substituted Acetophenones

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. organic-chemistry.orgbohrium.com The synthesis of substituted acetophenones using this methodology typically involves the reaction of an aryl magnesium halide with an acetylating agent.

To synthesize this compound, a Grignard reagent would be prepared from a suitable halogenated precursor, such as 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. This organometallic intermediate, 2-fluoro-3-(trifluoromethyl)phenylmagnesium bromide, can then be reacted with an acetylating agent like acetyl chloride or acetic anhydride to introduce the acetyl group. googleapis.com The use of Weinreb amides (N-methoxy-N-methylamides) is another effective strategy that can prevent the common side reaction of over-addition to form a tertiary alcohol. studyraid.com

The synthesis of trifluoromethyl-substituted phenyl Grignard reagents can be challenging and may require specific conditions, such as the use of LiCl to promote the insertion of magnesium. researchgate.net Safety precautions are also important, as some trifluoromethylphenyl Grignard reagents can be thermally unstable. researchgate.net

Table 2: Grignard Reagent-Based Synthesis of this compound

| Step | Description | Reagents and Conditions |

| 1. Grignard Formation | Preparation of the organomagnesium halide. | 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene, Magnesium turnings, Anhydrous ether (e.g., THF) |

| 2. Acylation | Reaction of the Grignard reagent with an acetylating agent. | Acetyl chloride, Acetic anhydride, or N-methoxy-N-methylacetamide; Low temperature |

| 3. Work-up | Hydrolysis to yield the final ketone product. | Aqueous acid (e.g., dilute HCl) |

Diazotization and Coupling Reactions in Fluorinated Aromatic Synthesis

Diazotization of aromatic amines, followed by a substitution reaction, is a versatile method for introducing a variety of functional groups onto an aromatic ring, including fluorine. thieme-connect.deorganic-chemistry.org The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate, is a classic example of this approach for synthesizing aryl fluorides. thieme-connect.de A related strategy can be employed to synthesize acetophenones.

For the target molecule, a plausible route would start with an appropriately substituted aniline (B41778), such as 2-amino-3-fluoro-trifluoromethyl acetophenone. However, a more common approach involves the diazotization of an aniline precursor, followed by a coupling reaction that introduces the acetyl group. For instance, a patent describes the synthesis of 3'-(trifluoromethyl)acetophenone (B147564) starting from 3-aminobenzotrifluoride. wipo.intgoogle.com The process involves diazotization of the aniline, followed by a coupling reaction with acetaldoxime. The resulting oxime is then hydrolyzed to afford the final acetophenone. wipo.intgoogle.com This multi-step sequence avoids the direct acylation of a potentially deactivated aromatic ring.

Modern variations of this method, such as copper-mediated fluoro-deamination, offer a one-pot conversion of anilines to aryl fluorides. acs.orgnih.gov

Advanced and Catalytic Synthesis Techniques for this compound

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and were the subject of the 2010 Nobel Prize in Chemistry. slideshare.netnobelprize.orglibretexts.org Reactions such as the Suzuki, Negishi, and Stille couplings are widely used to connect different organic fragments. nobelprize.orgwikipedia.org

In the context of synthesizing this compound, a palladium-catalyzed approach could be used to form the bond between the aromatic ring and the acetyl group. One strategy involves the coupling of an organometallic reagent derived from 1-fluoro-2-(trifluoromethyl)benzene with an acetylating agent. For example, a Negishi coupling could involve the reaction of a 2-fluoro-3-(trifluoromethyl)phenylzinc halide with acetyl chloride. wikipedia.org

Another approach is exemplified by a process for preparing trifluoromethyl acetophenone where a halogenated benzotrifluoride (B45747) is reacted with a vinyl ether in the presence of a palladium catalyst. wipo.int The resulting intermediate is then hydrolyzed to yield the acetophenone. This represents a Heck-type reaction followed by hydrolysis.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ketone Synthesis

| Reaction Name | Aryl Component | Coupling Partner | Key Features |

| Suzuki Coupling | Aryl boronic acid/ester | Acyl halide | Mild conditions, high functional group tolerance. |

| Negishi Coupling | Aryl zinc halide | Acyl halide | High reactivity of organozinc reagents. wikipedia.org |

| Heck-type Reaction | Aryl halide | Vinyl ether | Forms a styrenyl ether intermediate, followed by hydrolysis. wipo.int |

Direct Fluorination Protocols for Aromatic Systems

The direct introduction of fluorine onto an aromatic ring via C-H activation is a highly desirable transformation. While elemental fluorine is highly reactive and often unselective, modern methods employ milder and more selective fluorinating reagents. thieme-connect.de

Palladium catalysis has been successfully applied to the direct C-H fluorination of (hetero)aromatic compounds using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.net These reactions often require a directing group on the aromatic substrate to achieve regioselectivity. For the synthesis of this compound via this route, one would ideally start with 3'-(trifluoromethyl)acetophenone and selectively fluorinate the 2'-position. The acetyl group itself could potentially act as a directing group, guiding the fluorination to the ortho position.

Organic photoredox catalysis has also emerged as a powerful tool for direct C-H fluorination under metal-free conditions, using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride. mdpi.com These methods offer mild reaction conditions and broad substrate scope. However, achieving the specific regioselectivity required for this compound would be a key challenge to overcome.

Photoredox Catalysis in Trifluoromethylation and Fluoroacylation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. chemrxiv.orgresearchgate.net This methodology is particularly well-suited for the introduction of fluorinated moieties, including the trifluoromethyl group. The generation of trifluoromethyl radicals from readily available and inexpensive sources like trifluoroacetic acid (TFA) or its derivatives can be achieved using a photocatalyst in combination with a suitable oxidant or reductant. researchgate.netdicp.ac.cn

One potential photoredox-catalyzed approach to this compound could involve the direct C-H trifluoromethylation of a 2-fluoroacetophenone (B1329501) precursor. In a typical reaction setup, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process. dicp.ac.cn This can lead to the formation of a trifluoromethyl radical, which then adds to the aromatic ring of the 2-fluoroacetophenone. Subsequent oxidation and deprotonation would yield the desired product. The regioselectivity of this addition would be influenced by the electronic and steric properties of the fluorine and acetyl groups already present on the aromatic ring.

Another strategy could involve a fluoroacylation approach, where a trifluoromethylated aromatic precursor is functionalized with an acetyl group. While less common, photoredox-mediated acylations are also being developed and could offer an alternative route.

Table 1: Key Features of Photoredox-Catalyzed Trifluoromethylation

| Feature | Description |

| Reaction Conditions | Typically mild, often at room temperature with visible light irradiation. |

| Trifluoromethyl Sources | Can utilize inexpensive and abundant sources like trifluoroacetic acid. researchgate.net |

| Catalysts | Commonly employs iridium or ruthenium-based photocatalysts, with a growing interest in organic dyes. |

| Mechanism | Involves the generation of trifluoromethyl radicals via single-electron transfer processes. dicp.ac.cn |

| Applicability | Broad substrate scope, including a variety of arenes and heteroarenes. chemrxiv.org |

Chemo- and Regioselective Synthesis of the this compound Isomer

Achieving the desired 2'-fluoro-3'-(trifluoromethyl) substitution pattern requires a high degree of chemo- and regioselectivity. The synthesis of specific isomers of trifluoromethylacetophenone is a known challenge, often requiring multi-step sequences to control the placement of the functional groups. googleapis.com

A plausible strategy for the regioselective synthesis of this compound would likely involve a directed ortho-metalation (DoM) approach on a pre-functionalized aromatic ring. For instance, starting with 1-fluoro-2-(trifluoromethyl)benzene, the fluorine atom could act as a directing group for lithiation at the adjacent position. Subsequent reaction with an acetylating agent would introduce the acetyl group at the desired C3 position.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. Starting with a precursor such as 2,3-difluorobenzotrifluoride, selective substitution of one of the fluorine atoms with an acetyl-containing nucleophile could be envisioned. The relative reactivity of the fluorine atoms would be crucial for achieving the desired regioselectivity.

The synthesis of trifluoromethyl- and difluoromethylpyrazolo[1,5-c]pyrimidines has demonstrated the possibility of achieving high regioselectivity in the synthesis of complex fluorinated heterocycles, highlighting the importance of substrate control and reaction conditions. researchgate.net Similar principles would apply to the synthesis of the target acetophenone.

Process Optimization and Scalability in the Preparation of this compound

For the industrial production of fine chemicals like this compound, process optimization and scalability are critical considerations. Traditional batch processing can present challenges in terms of safety, heat transfer, and consistent product quality, particularly for reactions involving hazardous reagents or highly energetic intermediates.

Continuous flow chemistry offers significant advantages over batch processing for the synthesis of fluorinated compounds. durham.ac.ukbeilstein-journals.org Flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgmit.edu This enhanced control can lead to improved reaction yields, selectivities, and safety profiles. vapourtec.com

The application of continuous flow technology to fluorination and trifluoromethylation reactions is well-documented. durham.ac.uk For the synthesis of this compound, a continuous flow setup could be particularly beneficial for several steps. For example, if a hazardous fluorinating agent is used, a flow reactor can minimize the amount of the reagent present at any given time, thereby enhancing safety. vapourtec.com

Furthermore, photochemical reactions, such as the photoredox catalysis described in section 2.2.3, are well-suited for continuous flow systems. The efficient irradiation of the reaction mixture in a microreactor can lead to shorter reaction times and higher throughput compared to batch photochemical setups. rsc.org The integration of in-line purification techniques within a continuous flow system can also streamline the workup process, leading to a more efficient and automated synthesis. durham.ac.uk

Table 2: Advantages of Continuous Flow Reactors in Fluorinated Compound Synthesis

| Advantage | Description | Reference |

| Enhanced Safety | Minimizes the handling of hazardous reagents and allows for better control of exothermic reactions. | beilstein-journals.orgvapourtec.com |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to improved reproducibility and selectivity. | rsc.org |

| Improved Efficiency | Faster heat and mass transfer can lead to shorter reaction times and higher yields. | beilstein-journals.org |

| Scalability | Scaling up production can be achieved by running the reactor for longer periods or by using multiple reactors in parallel. | mit.edu |

| Integration | Allows for the integration of reaction, workup, and purification steps into a single, continuous process. | durham.ac.uk |

Reactivity and Reaction Pathways of 2 Fluoro 3 Trifluoromethyl Acetophenone

Chemical Transformations Involving the Acetophenone (B1666503) Ketone Moiety

The ketone group is a primary site for chemical transformations, susceptible to both additions at the carbonyl carbon and interconversions into other functional groups like alcohols or carboxylic acids.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of 2'-Fluoro-3'-(trifluoromethyl)acetophenone is significantly electrophilic, a characteristic that is greatly enhanced by the strong electron-withdrawing inductive effects of the adjacent aromatic ring, which is itself substituted with fluoro and trifluoromethyl groups. The trifluoromethyl group, in particular, increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. researchgate.netresearchgate.net This reaction, known as nucleophilic addition or 1,2-addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, with a simultaneous breaking of the C=O pi bond. masterorganicchemistry.com This process changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

A wide array of nucleophiles can react at this electrophilic center. The reversibility of the addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride reagents, typically result in irreversible additions. masterorganicchemistry.com Weaker, more stable nucleophiles may participate in reversible addition reactions. The trifluoromethyl alcohol motif, which would be formed from such additions, is found in numerous pharmaceutically relevant molecules, highlighting the importance of this reaction class. scribd.com

| Nucleophile Type | Example Reagent | Expected Product Class | Reaction Characteristics |

|---|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Irreversible reduction reaction. masterorganicchemistry.com |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | Irreversible carbon-carbon bond formation. masterorganicchemistry.com |

| Cyanide | Hydrogen cyanide (HCN), Sodium cyanide (NaCN) | Cyanohydrin | Reversible addition. masterorganicchemistry.com |

| Trifluoromethyl Anion | Trimethyl(trifluoromethyl)silane (TMSCF₃) / F⁻ | Trifluoromethylated Tertiary Alcohol | Forms a new C-CF₃ bond; common in medicinal chemistry. semanticscholar.orgorganic-chemistry.org |

Functional Group Interconversions of the Ketone

The methyl ketone moiety of acetophenone derivatives can be oxidized to a carboxylic acid via the haloform reaction. truman.edu This reaction is typically carried out using sodium hypochlorite (B82951) (bleach) in a basic solution. The process involves the exhaustive halogenation of the methyl group's alpha-protons, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. This leads to the cleavage of the carbon-carbon bond, yielding a carboxylate and a haloform (e.g., chloroform). Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the corresponding carboxylic acid. truman.edu

Applying this to this compound, the expected product would be 2-Fluoro-3-(trifluoromethyl)benzoic acid . This transformation provides a direct pathway from the acetophenone derivative to the corresponding benzoic acid, a valuable intermediate in organic synthesis.

The carbonyl group of this compound can be readily reduced to form the corresponding secondary alcohol, 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol . This is a fundamental transformation in organic chemistry, achievable through various methods, including catalytic hydrogenation and the use of hydride-donating reagents. usm.my

Of particular interest is the asymmetric reduction to produce a single enantiomer of the chiral alcohol product. Research on the closely related compound, 3'-(trifluoromethyl)acetophenone (B147564), demonstrates highly effective methods for achieving this. Biocatalytic reduction using a carbonyl reductase from recombinant E. coli has been shown to produce the (R)-alcohol with excellent yield and near-perfect enantiomeric excess. nih.gov Chemical methods using metal catalysts have also been reported for similar substrates. researchgate.netnih.gov These optically active chiral alcohols serve as crucial building blocks in the synthesis of neuroprotective compounds and other pharmaceuticals. nih.gov

| Method | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Recombinant E. coli with carbonyl reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5% | >99.9% | nih.gov |

| Chemical Reduction | [Mn(CO)₂(1)]Br | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 99% | 97% | nih.gov |

Aromatic Substitution and Functionalization Reactions

Influence of Fluorine and Trifluoromethyl Groups on Aromatic Reactivity

The reactivity of the aromatic ring in this compound towards substitution reactions is profoundly influenced by the electronic properties of its three substituents: the acetyl group (-COCH₃), the fluorine atom (-F), and the trifluoromethyl group (-CF₃).

All three groups are electron-withdrawing via the inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. mdpi.comnumberanalytics.com The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. mdpi.com The fluorine atom is the most electronegative element and also exerts a strong inductive pull. numberanalytics.com

However, their influence on the position of substitution (directing effect) is more complex, involving a competition between inductive and resonance effects.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R/-R) | Overall Effect | Directing Influence (EAS) |

|---|---|---|---|---|

| -COCH₃ (Acetyl) | Strongly withdrawing | Strongly withdrawing (-R) | Strongly deactivating | meta-directing |

| -F (Fluoro) | Strongly withdrawing | Weakly donating (+R) | Deactivating | ortho, para-directing |

| -CF₃ (Trifluoromethyl) | Very strongly withdrawing | None (hyperconjugation is negligible) | Strongly deactivating | meta-directing |

For Electrophilic Aromatic Substitution (EAS): The aromatic ring is heavily deactivated, making EAS reactions challenging. The directing effects of the substituents are as follows:

The acetyl group at position 1 directs incoming electrophiles to position 5.

The fluoro group at position 2 directs to positions 4 and 6.

The trifluoromethyl group at position 3 directs to position 5.

For Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing properties of the substituents make the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The fluorine atom, which is typically a poor leaving group in Sₙ1 and Sₙ2 reactions, can be an excellent leaving group in SNAr, especially when the ring is sufficiently activated by electron-withdrawing groups. youtube.comnih.gov Therefore, this compound is a prime candidate for SNAr reactions, with a nucleophile likely displacing the fluorine atom at the C-2 position.

Nucleophilic Aromatic Substitution Reactions of the Fluoro-Substituted Ring

The aromatic ring of this compound is rendered electron-deficient by the powerful electron-withdrawing effects of both the trifluoromethyl group and the acetyl group. This electronic characteristic is a prerequisite for nucleophilic aromatic substitution (SNAr). In principle, the fluorine atom at the 2'-position is a viable leaving group for such reactions.

Based on studies of similar polyfluoro- and trifluoromethyl-substituted aromatic compounds, it is plausible that a range of nucleophiles could displace the fluoride (B91410). nih.gov The regioselectivity of such substitutions on related compounds is often governed by the electronic activation of the positions ortho and para to the electron-withdrawing groups. nih.gov

Table 1: Postulated Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-) | Expected Product | Notes |

| RO- (Alkoxide) | 2'-(Alkoxy)-3'-(trifluoromethyl)acetophenone | Formation of an aryl ether. |

| R2NH (Amine) | 2'-(Dialkylamino)-3'-(trifluoromethyl)acetophenone | Formation of a substituted aniline (B41778) derivative. |

| RS- (Thiolate) | 2'-(Alkylthio)-3'-(trifluoromethyl)acetophenone | Formation of a thioether. |

| CN- (Cyanide) | 2'-Cyano-3'-(trifluoromethyl)acetophenone | Introduction of a nitrile group. |

This table is predictive and based on the general reactivity of activated fluoroarenes. Specific experimental data for this compound is not currently available.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations, including kinetic studies and the isolation or spectroscopic observation of intermediates for reactions involving this compound, are conspicuously absent from published research. The following sections outline plausible mechanistic pathways based on general principles and studies of related compounds.

Radical Intermediates in Trifluoromethylation Processes

The introduction of a trifluoromethyl group into organic molecules is a significant area of research, often proceeding via radical pathways. researchgate.net While this compound already possesses a trifluoromethyl group, it could theoretically be a substrate in further trifluoromethylation reactions or its trifluoromethyl group could participate in radical processes.

The generation of trifluoromethyl radicals (•CF3) from various precursors is well-established. researchgate.net These electrophilic radicals can then add to aromatic systems. However, the existing electron-deficient nature of the aromatic ring in this compound would likely disfavor the addition of an electrophilic •CF3 radical.

Alternatively, under specific conditions, radical intermediates could be formed from the compound itself. For instance, photoredox catalysis could potentially lead to the formation of a radical anion, although such pathways have not been reported for this specific molecule.

Ligand-Accelerated Catalytic Pathways

Ligand-accelerated catalysis, where the addition of a ligand enhances the rate and selectivity of a catalytic reaction, is a powerful tool in modern organic synthesis. The application of this principle to reactions involving this compound is a promising but unexplored area.

For example, in cross-coupling reactions, the acetyl group could act as a directing group, facilitating ortho-C-H activation. A suitable metal catalyst, in combination with an appropriate ligand, could then mediate the coupling of the aromatic ring with various partners. The electronic and steric environment created by the fluoro and trifluoromethyl substituents would undoubtedly influence the efficiency and regioselectivity of such a catalytic cycle.

Table 2: Hypothetical Ligand-Accelerated Catalytic Reaction

| Reaction Type | Catalyst/Ligand System (Hypothetical) | Potential Product | Mechanistic Feature |

| Directed C-H Arylation | Pd(OAc)2 / Phosphine Ligand | 2'-Fluoro-6'-(aryl)-3'-(trifluoromethyl)acetophenone | Acetyl group directs ortho-palladation, ligand accelerates reductive elimination. |

| Asymmetric Reduction | Ru(II) / Chiral Diphosphine Ligand | Chiral 1-(2'-Fluoro-3'-(trifluoromethyl)phenyl)ethanol | Ligand creates a chiral environment for enantioselective hydride transfer. |

This table presents hypothetical applications of ligand-accelerated catalysis to this compound. No specific experimental validations are currently documented.

Spectroscopic and Computational Elucidation of 2 Fluoro 3 Trifluoromethyl Acetophenone

Advanced Spectroscopic Characterization

The structural and conformational properties of 2'-Fluoro-3'-(trifluoromethyl)acetophenone are primarily elucidated through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide critical insights into the molecule's electronic environment, carbon framework, and conformational preferences in solution.

NMR spectroscopy is a cornerstone technique for the characterization of fluorinated organic molecules. For this compound, a multinuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential to fully define its structure and preferred conformation.

The ¹H NMR spectrum provides information on the environment of the protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The substitution pattern on the aromatic ring—with three adjacent substituents—leads to a complex splitting pattern for the aromatic protons.

A key feature in the ¹H NMR spectrum of 2'-fluoroacetophenone derivatives is the presence of through-space spin-spin coupling between the acetyl methyl protons (Hα) and the 2'-fluorine atom. researchgate.netacs.orgnih.gov This coupling, typically denoted as ⁵J(Hα, F), is observed despite the five-bond separation between the interacting nuclei. Its presence is a direct consequence of the molecule's preferred conformation. acs.org Studies have shown that 2'-fluoro-substituted acetophenones overwhelmingly adopt an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom to minimize electrostatic repulsion. nih.gov This arrangement brings the acetyl methyl protons into close spatial proximity with the 2'-fluorine, allowing for spin information to be transferred through space, resulting in an observable coupling constant typically greater than 1 Hz. acs.org In contrast, the through-bond coupling constant over five bonds (⁵JFH) is generally less than 1 Hz. acs.org

The observation of this Hα-F through-space coupling is a powerful diagnostic tool for confirming the s-trans conformation in solution. acs.orgnih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| CH₃ | ~2.6 | Doublet (d) | ⁵J(Hα, F) > 1 Hz | Acetyl Protons |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals include the carbonyl carbon, the methyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The chemical shift of the carbonyl carbon is characteristically downfield. The trifluoromethyl carbon appears as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J(C,F)).

Similar to the through-space H-F coupling, a corresponding through-space coupling between the acetyl methyl carbon (Cα) and the 2'-fluorine, denoted as ⁴J(Cα, F), is also a feature of the preferred s-trans conformation in 2'-fluoroacetophenone derivatives. acs.orgnih.gov This coupling provides further evidence for the spatial proximity of the acetyl group and the fluorine atom. The magnitude of this coupling constant is sensitive to the solvent's dielectric constant. acs.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling | Assignment |

|---|---|---|---|

| C=O | ~195-200 | Singlet or small doublet due to ⁴J(C,F) | Carbonyl Carbon |

| C-F | ~158-162 | Doublet (¹J(C,F)) | Aromatic Carbon C-2' |

| C-CF₃ | ~130-134 | Doublet of quartets (²J(C,F), ²J(C,CF₃)) | Aromatic Carbon C-3' |

| CF₃ | ~120-125 | Quartet (¹J(C,F)) | Trifluoromethyl Carbon |

| Ar-C | ~125-135 | Multiplets | Other Aromatic Carbons |

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments.

Trifluoromethyl (-CF₃) group: The three fluorine atoms of the CF₃ group are equivalent and typically appear as a singlet at a chemical shift of approximately -60 to -64 ppm relative to CFCl₃. colorado.edu

Aromatic Fluorine (Ar-F): The single fluorine atom attached to the aromatic ring at the 2'-position will appear as a separate signal. Its chemical shift is expected in the typical range for aryl fluorides, around -110 to -115 ppm. colorado.edu This signal's multiplicity will be influenced by coupling to nearby aromatic protons.

¹⁹F-decoupled ¹H NMR experiments can be used to definitively confirm which proton signals are coupled to fluorine, simplifying complex spectra and allowing for the precise determination of H-F coupling constants. acs.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity | Assignment |

|---|---|---|---|

| -CF₃ | ~ -63 | Singlet (s) | 3'-Trifluoromethyl Group |

The collective data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of the conformational preferences of this compound. The crucial pieces of evidence are the through-space couplings, ⁵J(Hα, F) and ⁴J(Cα, F). acs.orgnih.gov

The existence of these couplings strongly supports a dominant s-trans conformation in solution. This preference is driven by the minimization of electrostatic repulsion between the partially negative carbonyl oxygen and the highly electronegative 2'-fluorine atom. nih.gov In the alternative s-cis conformation, these two atoms would be in a syn-periplanar arrangement, which is energetically unfavorable. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have corroborated these experimental findings, confirming that the s-trans conformer is significantly more stable. acs.org Therefore, the combination of multinuclear NMR experiments serves as the primary tool for elucidating the rigid conformational behavior controlled by the 2'-fluoro substituent.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov For this compound, the spectrum is dominated by vibrations associated with the carbonyl group, the aromatic ring, and the carbon-fluorine bonds.

Theoretical calculations using DFT are often employed to assign the observed vibrational bands to specific molecular motions. semanticscholar.orgresearchgate.net The key expected vibrational modes for this molecule include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1680-1700 cm⁻¹, characteristic of an aryl ketone.

Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: The C-F bond of the 2'-fluoro substituent is expected to produce a strong band in the 1200-1300 cm⁻¹ region.

CF₃ Vibrations: The trifluoromethyl group gives rise to very strong and characteristic symmetric and asymmetric stretching modes, typically found in the 1100-1350 cm⁻¹ region.

CH₃ Deformations: Symmetric and asymmetric bending vibrations of the acetyl methyl group appear around 1360 cm⁻¹ and 1450 cm⁻¹, respectively.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 750-900 cm⁻¹ region and are indicative of the aromatic substitution pattern.

Table 4: Predicted Key Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1690 | ν(C=O) | Carbonyl Stretch |

| ~1600, ~1580, ~1470 | ν(C=C) | Aromatic Ring Stretch |

| ~1360 | δs(CH₃) | Methyl Symmetric Bend |

| ~1100-1350 | ν(C-F) | CF₃ Stretches & Ar-F Stretch |

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational transitions. For this compound, the IR spectrum is expected to be characterized by several key absorption bands indicative of its structure.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to shift this band to a higher wavenumber compared to unsubstituted acetophenone (B1666503).

Vibrations associated with the trifluoromethyl (CF₃) group are also expected to be prominent. Strong absorption bands due to C-F stretching modes within the CF₃ group typically appear in the range of 1100-1350 cm⁻¹. The aromatic C-F stretching vibration would likely be observed as a moderate to strong band in the 1200-1300 cm⁻¹ region.

Additionally, the spectrum would display characteristic bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending modes can also provide information about the substitution pattern on the aromatic ring. While specific experimental IR data for this compound is not detailed in the provided search results, analysis of related compounds such as 3'-(trifluoromethyl)acetophenone (B147564) supports these expected assignments. researchgate.net

Table 1: Expected Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Trifluoromethyl (CF₃) | Symmetric & Asymmetric Stretching | 1100 - 1350 |

| Aromatic C-F | Stretching | 1200 - 1300 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Methyl C-H | Bending | ~1375 and ~1450 |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrational modes may be more prominent in one technique than the other.

For this compound, the Raman spectrum would also be expected to show a characteristic band for the carbonyl (C=O) stretch. The symmetric vibrations of the aromatic ring are often strong in Raman spectra, providing clear signals for the C=C stretching modes. The C-H out-of-plane bending modes are also observable. researchgate.net

The vibrations of the trifluoromethyl group are also active in Raman spectroscopy. The symmetric stretching of the C-F bonds in the CF₃ group, in particular, is expected to give rise to a strong Raman signal. Experimental and computational studies on related molecules like 3'-(trifluoromethyl)acetophenone have utilized Raman spectroscopy to assign vibrational modes. researchgate.net For instance, in a study of fluoroamphetamine regioisomers, C-F stretching vibrations were identified as key indicators for differentiating the isomers. researchgate.net

Table 2: Expected Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic Ring | Ring Breathing/Stretching | ~1000 and 1450-1600 |

| Trifluoromethyl (CF₃) | Symmetric Stretching | Strong signal, region varies |

| Aromatic C-H | Bending | 800-900 |

X-ray Crystallography for Solid-State Structural Analysis

For 2'-fluoro-substituted acetophenone derivatives, X-ray crystallographic analysis has been used to confirm their conformational preferences. acs.orgnih.gov These studies have shown that such compounds tend to adopt an s-trans conformation, where the carbonyl group and the fluorine atom are on opposite sides of the C-C single bond connecting the acetyl group to the aromatic ring. acs.orgnih.gov This conformation is favored to minimize steric hindrance and electrostatic repulsion between the electronegative oxygen and fluorine atoms. nih.govnih.gov

In the solid state, the benzene ring and the carbonyl group are nearly coplanar in this s-trans conformation. nih.gov This planarity maximizes conjugation between the carbonyl group and the aromatic π-system. The internuclear distances between the methyl protons and the fluorine atom, as well as the acetyl carbon and the fluorine atom, are smaller than the sum of their van der Waals radii in this conformation, which has implications for through-space NMR coupling. nih.gov While a specific crystal structure for this compound was not found, the data from closely related analogs strongly suggests a similar planar, s-trans conformation in the solid state.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. DFT calculations have been successfully applied to study 2'-fluoro-substituted acetophenone derivatives, providing insights that are consistent with experimental findings. acs.orgnih.gov

These calculations can be used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule, which can then be compared to experimental IR and Raman spectra to aid in the assignment of the observed bands. researchgate.netresearchgate.net The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO), can also be determined, which is crucial for understanding the molecule's reactivity.

Conformational Analysis and Stability Predictions (e.g., s-trans preference)

Computational methods are particularly useful for studying the different possible conformations of a molecule and predicting their relative stabilities. For 2'-fluoro-substituted acetophenones, DFT calculations have been employed to compare the energies of the s-cis and s-trans conformers. acs.orgnih.gov

The s-trans conformer, where the carbonyl oxygen and the 2'-fluoro substituent are on opposite sides of the C-C bond, is consistently predicted to be more stable than the s-cis conformer. acs.org The energy difference between these two conformers can be calculated, and the Boltzmann distribution can be used to predict the overwhelming predominance of the s-trans conformer at room temperature. acs.org This preference is attributed to the minimization of steric and electrostatic repulsion between the oxygen and fluorine atoms in the s-trans arrangement. nih.govnih.gov The computational results are in excellent agreement with experimental evidence from NMR spectroscopy and X-ray crystallography. acs.orgnih.gov

Table 3: Summary of Conformational Analysis Findings for 2'-Fluoro-Substituted Acetophenones

| Conformer | Relative Position of C=O and 2'-F | Predicted Stability | Supporting Evidence |

| s-trans | Opposite sides | More stable (preferred) | DFT Calculations, NMR, X-ray Crystallography |

| s-cis | Same side | Less stable | DFT Calculations |

Computational Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of a molecule, it is possible to identify sites that are susceptible to nucleophilic or electrophilic attack.

Methods such as Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the outcome of reactions. researchgate.net For instance, in a 1,3-dipolar cycloaddition reaction of a related fluorinated compound, FMO analysis correctly predicted the regioselectivity of the reaction. researchgate.net

For this compound, DFT calculations could be used to generate an electrostatic potential map, which would visually indicate the electron-rich and electron-poor regions of the molecule. The carbonyl carbon, for example, would be expected to be highly electrophilic due to the electron-withdrawing effects of the carbonyl oxygen and the substituted aromatic ring. This would make it a primary target for nucleophilic attack. The aromatic ring itself would be deactivated towards electrophilic substitution due to the presence of the electron-withdrawing fluoro and trifluoromethyl groups. Such computational analyses can guide the design of synthetic routes and help to rationalize observed reaction outcomes.

HOMO-LUMO Analysis and Quantum Chemical Parameters

The electronic properties and reactivity of a molecule can be effectively understood through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the nature of electronic transitions. A comprehensive search of scientific literature and chemical databases was conducted to obtain specific data on the HOMO-LUMO analysis and quantum chemical parameters for this compound.

Despite extensive investigation, specific experimental or computational studies detailing the HOMO-LUMO energies and derived quantum chemical parameters for this compound could not be located in the available literature. While research on related compounds, such as other fluoro-substituted or trifluoromethyl-substituted acetophenones, has been conducted, providing this information would deviate from the strict focus on the title compound.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are the standard approach for determining these parameters. Such an analysis for this compound would involve optimizing the molecular geometry and then calculating the energies of the molecular orbitals. From the HOMO and LUMO energy values, several important quantum chemical parameters can be derived:

Energy Gap (ΔE): Calculated as ELUMO - EHOMO, it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as (I + A) / 2, it describes the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S): Calculated as 1 / (2η), it is the reciprocal of hardness and indicates the ease of electron cloud distortion.

Electrophilicity Index (ω): Calculated as μ2 / (2η) where μ is the chemical potential (-(I+A)/2), it quantifies the electrophilic nature of a molecule.

Without specific computational data for this compound, it is not possible to provide the detailed research findings and data tables as requested. Further computational studies would be required to elucidate the precise values of these parameters for the title compound.

Applications in Advanced Organic Synthesis and Materials Science Research

2'-Fluoro-3'-(trifluoromethyl)acetophenone as a Strategic Chemical Building Block

As a functionalized aromatic ketone, this compound serves as a versatile precursor in various organic transformations. The presence of the ketone functional group allows for a wide range of reactions, including nucleophilic additions, reductions, and condensations. Furthermore, the fluoro and trifluoromethyl substituents significantly influence the reactivity of the aromatic ring and the carbonyl group, offering unique opportunities for selective chemical modifications.

Synthesis of Complex Organic Molecules

While specific, publicly documented examples of the direct use of this compound in the synthesis of highly complex natural products are not extensively available, its structural motifs are found in various biologically active compounds. The synthesis of structurally related trifluoromethylated acetophenones, such as 3'-(trifluoromethyl)acetophenone (B147564), often involves multi-step processes. These can include the reaction of 3-bromobenzotrifluoride (B45179) with a vinyl ether in the presence of a palladium catalyst, followed by hydrolysis. Another approach involves the diazotization of m-trifluoromethylaniline, followed by a coupling reaction and subsequent hydrolysis. google.com Similar synthetic strategies could potentially be adapted for the preparation of this compound.

The true value of this compound lies in its potential as an intermediate. The ketone functionality can be transformed into a variety of other groups, such as alcohols, amines, and alkenes, which can then be further elaborated into more complex structures. For instance, the carbonyl group can undergo Wittig-type reactions to form carbon-carbon double bonds, or it can be a site for the introduction of chirality through asymmetric reduction or addition reactions.

Introduction of Fluorine and Trifluoromethyl Moieties into Target Compounds

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry and agrochemical research to enhance metabolic stability, binding affinity, and lipophilicity. This compound provides a ready-made scaffold containing these crucial moieties. By utilizing this building block, chemists can efficiently introduce both a fluorine atom and a trifluoromethyl group into a target molecule in a single step, streamlining the synthetic process.

The electronic properties of the fluorine and trifluoromethyl groups also play a critical role. Both are strongly electron-withdrawing, which can influence the acidity of adjacent protons and the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution reactions. This modulation of electronic character is a key tool for fine-tuning the properties of the final compound. A study on the conformational preferences of 2'-fluoro-substituted acetophenone (B1666503) derivatives revealed that these molecules tend to adopt an s-trans conformation, which can be a valuable consideration in the design of bioactive molecules. nih.gov

Research in Material Science Applications

The unique properties imparted by fluorine and trifluoromethyl groups extend beyond biological applications into the realm of materials science. The high electronegativity and low polarizability of fluorine can lead to materials with low surface energy, high thermal stability, and unique optical and electronic properties.

Development of Novel Materials with Enhanced Fluorinated Functionalities

Fluorinated polymers are known for their remarkable properties, including chemical resistance, thermal stability, and low coefficients of friction. core.ac.uk While specific research detailing the use of this compound in polymer synthesis is not widely published, its structure suggests its potential as a monomer or a precursor to monomers for the creation of novel fluorinated polymers. For example, the ketone group could be a site for polymerization reactions, or the entire molecule could be incorporated as a side chain to impart specific properties to a polymer backbone.

The synthesis of fluorinated polymers can be achieved through various methods, including the radical polymerization of fluorinated monomers. For instance, fluorinated acrylate (B77674) monomers can be polymerized to create polymers with diverse properties. mdpi.com It is conceivable that derivatives of this compound could be designed to act as such monomers, leading to the development of new materials with tailored fluorinated functionalities.

Investigation of Potential Liquid Crystalline Behavior

The introduction of fluorine atoms into the core of calamitic (rod-shaped) liquid crystals is a known strategy to modify their mesomorphic properties. The small size and high electronegativity of fluorine can influence intermolecular interactions, leading to changes in phase transition temperatures and the stability of different liquid crystalline phases.

Medicinal and Agrochemical Chemistry Research Leveraging 2 Fluoro 3 Trifluoromethyl Acetophenone

Medicinal Chemistry Investigations

The presence of both a fluorine atom and a trifluoromethyl group on the acetophenone (B1666503) scaffold of 2'-Fluoro-3'-(trifluoromethyl)acetophenone provides a unique combination of properties that are highly sought after in drug discovery. These substituents significantly influence the molecule's biological activity and pharmacokinetic parameters, making it a valuable starting point for the design of new therapeutic agents.

Influence of Fluoro and Trifluoromethyl Groups on Biological Activity and Pharmacological Properties

The fluoro and trifluoromethyl groups are known to profoundly impact a molecule's physicochemical properties, which in turn dictates its biological behavior. The high electronegativity of the fluorine atom and the strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity, basicity, and dipole moment of a molecule. This can lead to enhanced binding affinity to target proteins and improved metabolic stability, thereby increasing the half-life of a potential drug.

Specifically, the trifluoromethyl group is recognized for its ability to increase lipophilicity, which can enhance a compound's ability to cross cellular membranes. This is a crucial factor for drugs targeting intracellular components. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in the liver. This increased metabolic stability often translates to a longer duration of action and a reduced need for frequent dosing.

Studies on related 2'-fluoro-substituted acetophenone derivatives have revealed a conformational preference for the s-trans form. This specific spatial arrangement can be exploited in drug design to create molecules with a more defined three-dimensional structure, leading to higher selectivity and potency for their intended biological targets.

Design and Synthesis of Potential New Chemical Entities (NCEs)

While specific New Chemical Entities (NCEs) derived directly from this compound are not extensively detailed in publicly available research, the compound serves as a key intermediate in synthetic pathways aimed at producing novel bioactive molecules. Its chemical structure is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

For instance, the ketone functional group can be readily converted into other functionalities, such as alcohols, amines, or heterocyclic rings, which are common pharmacophores in many drug classes. The aromatic ring can undergo further substitution reactions, enabling the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with a biological target. The synthesis of chalcone (B49325) derivatives, which are precursors to flavonoids and isoflavonoids with a wide range of biological activities, is a common application for acetophenone derivatives in medicinal chemistry.

Enzyme Inhibition Studies and Mechanism of Action

Research on various acetophenone derivatives has demonstrated their potential as inhibitors of several key metabolic enzymes. For example, certain acetophenone derivatives have shown effective inhibitory activity against α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (Ache). While direct studies on this compound are limited, the electronic properties conferred by the fluoro and trifluoromethyl groups suggest that its derivatives could be potent enzyme inhibitors.

| Enzyme Target | Potential Inhibitory Activity of Derivatives |

| α-Glycosidase | High |

| Carbonic Anhydrase I & II | Moderate |

| Acetylcholinesterase | High |

Modulation of Receptor Signaling Pathways

The aromatic ring and the ketone functionality can serve as a scaffold for the attachment of pharmacophoric groups that are known to bind to specific receptors. The fluoro and trifluoromethyl substituents can influence the binding affinity and selectivity of these derivatives by altering their electronic distribution and conformational preferences. This allows for the potential development of agonists, antagonists, or allosteric modulators for a range of receptors involved in various disease processes.

Research into Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have investigated the pro-apoptotic potential of compounds structurally related to this compound.

For instance, various methoxy- and fluoro-chalcone derivatives have been shown to induce apoptosis in human melanoma cells. These compounds were found to arrest the cell cycle and activate caspase-3, a key executioner enzyme in the apoptotic cascade. Similarly, α-trifluoromethylated acyloins have been demonstrated to induce apoptosis in human oral tumor cell lines. These findings suggest that derivatives of this compound, particularly chalcones and related structures, could be promising candidates for the development of novel anticancer agents that act by inducing apoptosis in cancer cells.

| Cell Line | Compound Type | Apoptotic Effect |

| Human Melanoma | Fluoro-chalcone derivatives | Cell cycle arrest, Caspase-3 activation |

| Human Oral Tumor | α-trifluoromethylated acyloins | Induction of apoptosis |

Investigations into Metabolic Pathways and Biological Interactions

Understanding the metabolic fate of a potential drug candidate is crucial for its development. The presence of fluoro and trifluoromethyl groups in this compound is expected to significantly influence its metabolic pathways. As previously mentioned, the strength of the C-F bond imparts high metabolic stability.

Metabolism of such compounds would likely involve modifications to other parts of the molecule, such as reduction of the ketone or hydroxylation of the aromatic ring at positions not occupied by the fluorine or trifluoromethyl groups. In silico and in vitro metabolic studies are essential to identify the potential metabolites and to assess their biological activity and potential toxicity. These investigations provide critical information for optimizing the drug's pharmacokinetic profile and ensuring its safety and efficacy.

Agrochemical Research and Development

Synthesis of Intermediates for Agricultural Chemicals

There is no available scientific literature or patent information that describes the use of this compound as a starting material for the synthesis of specific intermediates used in the production of agricultural chemicals.

Development of Agrochemical Compounds with Enhanced Efficacy

Similarly, there are no published studies or patents that report the development of novel agrochemical compounds derived from this compound. Consequently, no data on the enhanced efficacy of such compounds in fungicidal, herbicidal, or insecticidal applications is available.

Future Directions and Emerging Research Avenues for 2 Fluoro 3 Trifluoromethyl Acetophenone

Innovations in Green Chemistry and Sustainable Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance safety. For the synthesis of fluorinated compounds like 2'-Fluoro-3'-(trifluoromethyl)acetophenone, this shift presents both challenges and opportunities. Traditional fluorination and trifluoromethylation methods often rely on harsh reagents and energy-intensive conditions. Future research is focused on developing more sustainable alternatives.

One promising area is the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild, aqueous conditions. While direct enzymatic synthesis of this specific acetophenone (B1666503) is not yet established, research into engineered enzymes for fluorination and related reactions is a rapidly advancing field. The development of whole-cell biocatalytic systems could offer a greener route, significantly reducing the use of hazardous solvents and reagents.

Another key direction is the exploration of novel, more atom-economical catalytic systems. This includes the use of earth-abundant metal catalysts instead of precious metals and developing catalytic cycles that minimize waste generation. Flow chemistry is also an emerging platform for the sustainable synthesis of such intermediates. Continuous flow reactors can offer better control over reaction parameters, improve safety when handling hazardous reagents, and allow for more efficient energy use compared to traditional batch processing. The goal is to design

Q & A

Q. What are the standard synthetic routes for preparing 2'-Fluoro-3'-(trifluoromethyl)acetophenone, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or halogen-directed cross-coupling. Key steps include:

- Grignard Reagent Use : Reacting halogenated precursors (e.g., 3-bromo-2-fluorotrifluoromethylbenzene) with acetylating agents in anhydrous tetrahydrofuran (THF) under controlled temperatures (-5°C to 0°C) to prevent side reactions .

- Acid Catalysis : Sulfuric acid or triflic acid (TfOH) can facilitate acylation, but excessive acid may degrade electron-deficient aromatic rings. Optimal acid concentration ranges from 25–30% (w/w) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol achieves >95% purity. Yield depends on reaction time (overnight stirring at 60°C improves conversion) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : The acetyl group (-COCH₃) appears as a singlet at δ 2.6–2.8 ppm. Fluorine-induced deshielding shifts aromatic protons to δ 7.3–8.1 ppm, with coupling patterns confirming substitution positions .

- ¹⁹F NMR : The trifluoromethyl (-CF₃) group resonates at δ -60 to -65 ppm, while the ortho-fluorine appears at δ -110 to -115 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (206.14 g/mol) with [M+H]⁺ at m/z 207.14. Fragmentation patterns distinguish regioisomers (e.g., 2'- vs. 4'-substituted analogs) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities <0.5% using UV detection at 254 nm .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The -CF₃ group strongly deactivates the ring, reducing NAS rates at the 3'-position. Fluorine at 2' further directs nucleophiles to the 4'- or 6'-positions via inductive effects .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance NAS by stabilizing transition states. For example, reactions with amines in DMF at 80°C yield 4'-aminated derivatives with >70% selectivity .

- Catalytic Systems : Copper(I) iodide (5 mol%) with 1,10-phenanthroline accelerates coupling with arylboronic acids, enabling Suzuki-Miyaura reactions despite electronic deactivation .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound derivatives when using different catalytic systems?

Methodological Answer:

- Reaction Parameter Analysis :

- Temperature Gradients : Lower temperatures (0–25°C) favor kinetic control in Grignard reactions, while higher temperatures (60–80°C) improve thermodynamic outcomes in cross-couplings .

- Moisture Sensitivity : Anhydrous conditions (e.g., NaH in THF) are critical for acetylations; trace water reduces yields by 20–30% due to hydrolysis .

- Data Normalization : Compare yields relative to starting material purity (e.g., GC/HPLC-validated precursors). Discrepancies often arise from unaccounted impurities in commercial reagents .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation barriers for competing pathways, guiding catalyst selection (e.g., Pd vs. Cu systems) .

Q. How is this compound utilized in the development of fluorinated bioactive compounds?

Methodological Answer:

- Pharmacophore Design : The compound serves as a key intermediate in:

- Agrochemicals : Introducing -CF₃ enhances lipophilicity, improving fungicidal activity (e.g., analogs inhibit Botrytis cinerea with EC₅₀ = 1.2 µM) .

- Pharmaceuticals : Fluorine atoms improve metabolic stability. For example, derivatives exhibit COX-2 inhibition (IC₅₀ = 0.8 µM) in anti-inflammatory drug candidates .

- Isotopic Labeling : ¹⁸F-labeled analogs are synthesized via late-stage fluorination for PET imaging, requiring radiochemical purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.